(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acrylonitrile Formation: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Dyes and Pigments: Thiazole derivatives are used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. Generally, thiazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- (Z)-3-(4-bromophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Uniqueness
The presence of the 4-ethylphenyl group in (Z)-3-(4-chlorophenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile may confer unique properties such as enhanced lipophilicity or specific biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-2-14-3-7-16(8-4-14)19-13-24-20(23-19)17(12-22)11-15-5-9-18(21)10-6-15/h3-11,13H,2H2,1H3/b17-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTAHGWJOKRHDE-BOPFTXTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.